molecular formula C10H7BrFNO2 B1409709 Ethyl 3-bromo-5-cyano-4-fluorobenzoate CAS No. 1805523-46-9

Ethyl 3-bromo-5-cyano-4-fluorobenzoate

Cat. No.: B1409709
CAS No.: 1805523-46-9
M. Wt: 272.07 g/mol
InChI Key: XVGMMPPUJYDUMX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-7(5-13)9(12)8(11)4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMMPPUJYDUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-cyano-4-fluorobenzoate can be synthesized through a multi-step process involving the introduction of bromine, cyano, and fluorine groups onto the benzoic acid core. One common method involves the bromination of ethyl 3-fluorobenzoate, followed by a nucleophilic substitution reaction to introduce the cyano group. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through its interaction with enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the cyano group.

    Ethyl 4-bromo-3-fluorobenzoate: Similar structure but with different substitution pattern on the aromatic ring.

    Ethyl 3-cyano-4-fluorobenzoate: Similar structure but lacks the bromine atom

Uniqueness

Ethyl 3-bromo-5-cyano-4-fluorobenzoate is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

Ethyl 3-bromo-5-cyano-4-fluorobenzoate is a synthetic organic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of bromine (Br), cyano (CN), and fluorine (F) substituents on the benzene ring. These functional groups significantly influence the compound's reactivity and biological interactions.

  • Molecular Formula : C10H8BrFNO2
  • Functional Groups :
    • Bromine (Br) : Participates in electrophilic substitution reactions.
    • Cyano (CN) : An electron-withdrawing group that enhances reactivity.
    • Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, which influence the compound's binding affinity to various biomolecules. The fluorine atom enhances stability, making it more amenable to incorporation into biological systems .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells : Significant cytotoxic effects were observed at concentrations as low as 10 µM.
  • Lung Cancer Cells : Induced apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several Gram-positive and Gram-negative bacteria. Notably, it has been tested against:

  • Escherichia coli : Exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
  • Staphylococcus aureus : Demonstrated significant inhibition at concentrations above 20 µg/mL.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds.

Compound NameStructural FeaturesUnique Biological Activity
This compoundContains Br, CN, FPotential anti-cancer and antimicrobial properties
Ethyl 3-bromo-4-fluorobenzoateLacks cyano groupLimited reactivity compared to target compound
Ethyl 3-cyano-4-fluorobenzoateLacks bromineDifferent binding affinities and activities

Case Studies

  • Study on Anticancer Activity :
    In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment :
    A research team investigated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited the growth of multidrug-resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 2
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Ethyl 3-bromo-5-cyano-4-fluorobenzoate

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